4-hydroxybenzenesulfonyl fluoride chemical structure and properties
4-hydroxybenzenesulfonyl fluoride chemical structure and properties
Technical Guide for Chemical Biology & Drug Discovery
Executive Summary
4-Hydroxybenzenesulfonyl fluoride (4-HBSF) (CAS: 368-87-6) is a high-value bifunctional building block in modern "Click Chemistry," specifically Sulfur(VI)-Fluoride Exchange (SuFEx). Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, 4-HBSF features a sulfonyl fluoride (–SO₂F) warhead. This moiety possesses a unique "stability-reactivity" paradox: it is inert to hydrolysis and reduction under physiological conditions but reacts rapidly with specific nucleophiles (phenols, amines, protein residues) when activated by proximity or specific catalysts (e.g., silyl ethers, Ca²⁺).
This guide details the synthesis, validation, and application of 4-HBSF, focusing on its role as a modular hub for constructing covalent protein probes and functionalized polymers .
Part 1: Chemical Profile & Properties
4-HBSF is defined by its orthogonal reactivity. The phenolic hydroxyl group (–OH) allows for derivatization (e.g., attachment to a drug scaffold) without disturbing the latent sulfonyl fluoride warhead.
| Property | Data |
| IUPAC Name | 4-Hydroxybenzenesulfonyl fluoride |
| CAS Number | 368-87-6 |
| Molecular Formula | C₆H₅FO₃S |
| Molecular Weight | 176.17 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 74–77 °C |
| Solubility | Soluble in organic solvents (DCM, THF, Acetone, CH₃CN); sparingly soluble in water.[1] |
| Acidity (pKa) | Phenol ~9.5 (approx); SO₂F is electron-withdrawing, likely lowering pKa slightly. |
| Stability | High hydrolytic stability (hours to days in aq. buffer at pH 7); stable to reduction. |
Part 2: Robust Synthesis Protocol
The KHF₂ Bifluoride Exchange Method
While 4-HBSF can be synthesized from sulfonic acids using cyanuric chloride, the most robust and "self-validating" method for laboratory scale is the Halogen Exchange (Halex) reaction starting from commercially available 4-hydroxybenzenesulfonyl chloride (CAS 4025-67-6).
Why this protocol?
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Causality: The bifluoride anion (HF₂⁻) acts as both a fluoride source and a proton buffer, preventing the hydrolysis of the sensitive sulfonyl chloride starting material before exchange occurs.
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Self-Validation: The reaction is biphasic.[2] Completion is visually indicated by the disappearance of the sulfonyl chloride solid and can be quantitatively verified by ¹⁹F NMR (appearance of a singlet at ~ +67 ppm).
Reagents
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Substrate: 4-Hydroxybenzenesulfonyl chloride (1.0 equiv).
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Reagent: Potassium Bifluoride (KHF₂) (2.0–3.0 equiv).
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Solvent: Acetone / Water (1:1 v/v).
Step-by-Step Methodology
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Preparation: Dissolve KHF₂ (3.0 equiv) in minimal distilled water.
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Addition: Dissolve 4-hydroxybenzenesulfonyl chloride (1.0 equiv) in acetone. Add this solution dropwise to the aqueous KHF₂ solution while stirring vigorously.
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Note: A biphasic mixture will form.[2] Vigorous stirring is critical for phase transfer.
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Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.
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Monitoring: Spot on TLC (SiO₂). The fluoride is typically more polar than the chloride.
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Workup:
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Concentrate under reduced pressure to remove acetone.
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Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Evaporate solvent. Recrystallize from Hexanes/EtOAc if necessary, though crude purity is often >95%.
Validation Criteria (NMR)
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¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.7 Hz, 2H, Ar-H ortho to SO₂F), 7.01 (d, J = 8.7 Hz, 2H, Ar-H ortho to OH), ~6.7 (br s, 1H, OH).
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¹⁹F NMR (CDCl₃, 376 MHz): δ +67.1 ppm (Singlet).
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Critical Check: Absence of peaks at ~ +65 ppm (sulfonyl chloride impurities or hydrolysis products).
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Part 3: Mechanism of Action (SuFEx)
The utility of 4-HBSF relies on the unique properties of the S(VI)–F bond. It is an electrophile that "waits" for the right partner.
Stability vs. Reactivity
The S–F bond is shorter and stronger (bond energy ~130 kcal/mol) than the S–Cl bond. The fluorine atom is small and holds its electrons tightly, making the sulfur center less prone to attack by "hard" nucleophiles (like water) but highly reactive toward "soft" or "activated" nucleophiles (like silyl ethers or protein side chains in specific pockets).
Activation Pathways
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Si-SuFEx (Chemical Synthesis): Silyl ethers (R-OTMS) react with the SO₂F group catalyzed by a base (DBU, BTMG) or fluoride (TBAF). The formation of the extremely strong Si–F bond (approx. 142 kcal/mol) drives the reaction, swapping the fluoride on sulfur for the oxygen of the silyl ether.
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Protein Proximity (Chemical Biology): When a probe containing the SO₂F warhead binds to a protein, local environmental factors (Lewis acidic residues, H-bond donors) activate the fluoride leaving group. This allows nucleophilic residues—most commonly Tyrosine (Tyr) , but also Lysine (Lys), Serine (Ser), and Histidine (His)—to attack the sulfur, forming a covalent covalent bond.
Figure 1: Dual activation pathways for 4-HBSF. Left: Silicon-mediated exchange for synthesis. Right: Proximity-driven covalent capture in biology.
Part 4: Application Workflow
Designing a Covalent Probe
Researchers utilize 4-HBSF to convert a reversible drug binder into an irreversible covalent probe.
Phase 1: Phenol Functionalization
The phenol group of 4-HBSF is the "attachment point" for your drug pharmacophore.
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Reaction: Ether synthesis (Williamson Ether Synthesis or Mitsunobu Reaction).
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Protocol:
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Mix 4-HBSF (1.0 eq) with the Alkyl Halide of your drug scaffold (1.1 eq).
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Add K₂CO₃ (2.0 eq) in DMF.
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Stir at 60 °C.
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Critical Note: The SO₂F group is stable under these basic alkylation conditions, unlike a sulfonyl chloride which would decompose.
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Phase 2: SuFEx Screening
Once the probe is synthesized (Drug-O-Ph-SO₂F), screen it against the target protein.
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Incubation: 1–10 µM probe with protein (1 µM) in PBS (pH 7.4).
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Readout: Intact protein Mass Spectrometry (LC-MS).
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Success Metric: A mass shift of +156 Da (Molecular weight of the probe minus HF). This confirms the covalent labeling event.
Part 5: Safety & Handling
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Corrosivity: 4-HBSF causes severe skin burns and eye damage (H314).[1] Always wear nitrile gloves, safety goggles, and a lab coat.
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Moisture Sensitivity: While stable to hydrolysis, prolonged exposure to moisture can degrade the material. Store in a desiccator at 2–8 °C.
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Incompatibility: Avoid strong reducing agents (e.g., LiAlH₄) which can cleave the S–F bond indiscriminately.
References
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Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Source: Royal Society of Chemistry (RSC), 2019. URL:[Link]
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Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition, 2014. (Sharpless Lab seminal paper). URL:[Link]
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Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Source: ACS Chemical Biology, 2015.[3] URL:[Link]
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4-Hydroxybenzene-1-sulfonyl fluoride | CAS 368-87-6 Properties. Source: PubChem (NIH). URL:[Link]
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SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Source: Journal of the American Chemical Society, 2018.[4] URL:[Link]
